1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone
Description
1-(2,5-Dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone is a heterocyclic hydrazone derivative characterized by a thiophene ring substituted with methyl groups at the 2- and 5-positions and a quinolinyl hydrazone moiety. The thiophene and quinoline moieties contribute to its electronic and steric properties, making it a subject of interest in comparative studies with analogous compounds.
Properties
IUPAC Name |
N-[(Z)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-10-15(13(3)21-11)12(2)19-20-16-8-4-6-14-7-5-9-18-17(14)16/h4-10,20H,1-3H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOWQEMYCDZODT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone , also known by its CAS number 478258-64-9, has garnered attention for its potential biological activities. This hydrazone derivative combines a thienyl moiety with a quinolinyl fragment, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and other relevant biological effects.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3S |
| Molecular Weight | 297.39 g/mol |
| CAS Number | 478258-64-9 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The structure of the compound features a hydrazone linkage, which is known to enhance biological activity through chelation and interaction with biological targets.
Antimicrobial Activity
Research indicates that hydrazones and their metal complexes often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that Schiff bases derived from hydrazones displayed broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL for various derivatives .
Case Study: Antibacterial Efficacy
In a comparative study of hydrazone derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The incorporation of quinoline in the structure is particularly noteworthy, as quinoline derivatives are well-documented for their antimicrobial properties. For instance, a related compound showed an MIC of 5 µg/mL against E. coli, suggesting that modifications in the hydrazone structure can significantly influence activity .
Antitumor Activity
Hydrazones have also been explored for their antitumor potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. A study focusing on similar Schiff base complexes found that they exhibited cytotoxic effects against human cancer cell lines such as SGC7901 (gastric cancer) and ECA109 (esophageal cancer) with IC50 values indicating substantial activity .
Case Study: Cytotoxic Effects
In vitro assays demonstrated that certain hydrazone derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that the presence of specific functional groups in the hydrazone structure could enhance this effect, making it a promising scaffold for further development in anticancer therapy .
Structure-Activity Relationship (SAR)
The biological activities of hydrazones like This compound are closely linked to their structural characteristics:
- Hydrazone Linkage : Facilitates chelation with metal ions, enhancing biological interactions.
- Thienyl and Quinolinyl Moieties : Both groups are known for their pharmacological properties; thienyl enhances lipophilicity while quinolinyl contributes to bioactivity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that effective interactions occur between the hydrazone's functional groups and active sites of target proteins involved in microbial resistance and cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations
- 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole derivatives (13a–13d): These compounds feature a pyrazole core with nitroaryl and methyl substituents. Unlike the target compound, they lack the thiophene-quinoline hybrid system but share the hydrazone linkage, which is critical for π-conjugation and intermolecular interactions .
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives (7a–7b): These incorporate a pyrazole ring fused with thiophene or cyano/ester groups.
Key Structural Differences
| Property | Target Compound | Thiadiazole Derivatives (13a–13d) | Pyrazolyl Methanones (7a–7b) |
|---|---|---|---|
| Core Structure | Thiophene + quinoline | Pyrazole + thiadiazole | Pyrazole + thiophene/cyano group |
| Substituents | 2,5-Dimethyl-thienyl, 8-quinolinyl | 4-Nitrophenyl, methyl | Amino, hydroxy, cyano/ester |
| Hydrazone Linkage | Present | Present | Absent |
| Aromatic Stacking Potential | High (quinoline planar system) | Moderate (nitroaryl group) | Low (lack of extended conjugation) |
Physicochemical and Pharmacological Properties
Solubility and Stability
- The quinoline moiety in the target compound enhances lipophilicity compared to nitroaryl-containing thiadiazoles (13a–13d), which may improve membrane permeability in biological systems.
- Pyrazolyl methanones (7a–7b) exhibit higher polarity due to cyano/ester groups, increasing aqueous solubility but reducing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
